molecular formula C12H15BrN2O2 B1427823 Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate CAS No. 1289027-00-4

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B1427823
CAS No.: 1289027-00-4
M. Wt: 299.16 g/mol
InChI Key: STGOLDLPNDJGOC-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted at the 1-position with a 5-bromopyridin-2-yl group and at the 4-position with a methyl ester moiety. This compound is categorized under piperidine derivatives and is widely utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity .

Properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGOLDLPNDJGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of 5-Bromopyridine-2-carboxylic Acid Derivatives with Piperidine-4-carboxylate Esters

A common approach involves the reaction of 5-bromopyridine-2-carboxylic acid or its activated derivatives with piperidine-4-carboxylic acid methyl ester. This method parallels the synthesis of the closely related 3-bromo isomer, which is prepared by coupling 3-bromopyridine-2-carboxylic acid with piperidine-4-carboxylic acid methyl ester under controlled conditions to optimize yield and purity.

  • Activation of the acid : Conversion of the pyridine-2-carboxylic acid derivative to an acid chloride or mixed anhydride facilitates nucleophilic attack by the piperidine nitrogen.
  • Reaction conditions : Typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran at low to ambient temperatures.
  • Catalysts and bases : Use of bases such as triethylamine scavenges HCl formed during amidation.

Transfer Hydrogenation for Piperidine Ring Functionalization

The preparation of the piperidine-4-carboxylate moiety often involves transfer hydrogenation techniques to install the N-substitution with methyl or other alkyl groups on the piperidine ring. Transfer hydrogenation uses hydrogen donors such as formaldehyde in the presence of palladium or platinum catalysts under mild heating (90–95 °C) and ambient pressure.

  • This method allows selective N-alkylation of piperidine-4-carboxylic acid to yield 1-methylpiperidine-4-carboxylic acid intermediates.
  • The intermediate can then be converted to methyl esters via standard esterification.

Grignard Reagent-Mediated Coupling for Pyridine Functionalization

An alternative method for assembling the bromopyridinyl-piperidine structure involves Grignard reagent chemistry:

  • Reaction of 2,6-dibromopyridine with isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) at ambient temperature forms organomagnesium intermediates.
  • Subsequent reaction with piperidine-4-carboxamide derivatives yields (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone intermediates.
  • These intermediates can be further converted to the desired methyl ester compounds.

This method avoids the need for cryogenic conditions required for butyllithium reagents and allows for efficient functionalization at the 5-position of the pyridine ring.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Direct Amidation 5-Bromopyridine-2-carboxylic acid + piperidine-4-carboxylic acid methyl ester; acid chloride intermediate; base (e.g., triethylamine) Straightforward; well-established Requires acid activation step
Transfer Hydrogenation Piperidine-4-carboxylic acid + formaldehyde; Pd/C catalyst; heat (90–95 °C) Selective N-alkylation; mild conditions Requires catalyst and careful control
Grignard Reagent Coupling 2,6-Dibromopyridine + isopropylmagnesium chloride/lithium chloride; piperidine-4-carboxamide Ambient temperature; avoids cryogenics Sensitive to moisture; reagent handling
Palladium-Catalyzed Cross-Coupling Boronate ester of piperidine derivative + 5-bromopyridine; Pd catalyst; base; 1,4-dioxane/water; 80 °C High yield; versatile; scalable Requires catalyst; purification needed

Detailed Research Findings and Optimization Notes

  • The position of bromine on the pyridine ring (5-position vs. 3-position) influences reactivity and selectivity in coupling reactions. The 5-bromo isomer requires careful control of regioselectivity during pyridine functionalization.
  • Transfer hydrogenation using formaldehyde and palladium on charcoal is advantageous for selective N-methylation without over-reduction or ring saturation.
  • Use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) enhances reaction rates and yields in pyridine ring metalation steps, avoiding the need for low-temperature conditions associated with butyllithium reagents.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions benefit from the use of bulky phosphine ligands (e.g., PdXPhos) and aqueous-organic solvent systems to improve catalyst stability and reaction efficiency.
  • Purification steps typically involve extraction, filtration through Celite, and flash chromatography to isolate the pure methyl ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting effectiveness comparable to established treatments.
CompoundMIC (μg/mL)Target Pathogen
This compound<1Mycobacterium tuberculosis
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through modulation of key signaling pathways, potentially offering a new avenue for cancer treatment.

The compound's biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It has shown promise in:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, which could be crucial for its therapeutic effects.
  • Receptor Interaction : It may act on specific receptors, influencing cellular signaling pathways associated with various diseases.

Industrial Applications

This compound is also utilized in industrial processes:

  • Synthesis of Complex Molecules : It serves as a building block for the synthesis of more complex organic molecules, making it valuable in pharmaceutical development.
  • Catalytic Applications : The compound is explored for its potential as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and off-target profiling of this compound. These investigations aim to elucidate its safety profile and therapeutic potential:

Study on Antibacterial Activity

A systematic investigation into the antibacterial properties revealed that this compound effectively inhibits Mycobacterium tuberculosis growth under both aerobic and non-replicating conditions.

Research on Anticancer Effects

Studies have shown that this compound can inhibit proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of critical signaling pathways associated with cell growth and survival.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Ring Derivatives

A key structural variation involves replacing the pyridine ring with pyrimidine, altering electronic properties and binding interactions. For example:

  • Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS 914347-01-6, similarity score: 0.75) replaces pyridine with pyrimidine, increasing nitrogen content.
  • 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4, similarity score: 0.69) further substitutes the methyl ester with a carboxylic acid, increasing polarity and aqueous solubility .

Table 1: Pyridine vs. Pyrimidine Analogs

Compound Name CAS Number Molecular Formula Key Feature Similarity Score
Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate Not provided C₁₂H₁₃BrN₂O₂ Pyridine + methyl ester Reference
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate 914347-01-6 C₁₁H₁₂BrN₃O₂ Pyrimidine + methyl ester 0.75
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid 799283-92-4 C₁₀H₁₀BrN₃O₂ Pyrimidine + carboxylic acid 0.69

Ester Group Variations

The ester moiety significantly impacts lipophilicity and metabolic stability:

  • Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS 364794-70-7) substitutes the methyl ester with an ethyl group, increasing molecular weight (313.19 g/mol vs. ~299.18 g/mol for methyl) and lipophilicity (LogP: 2.69), which may enhance membrane permeability .

Table 2: Ester Variants

Compound Name CAS Number Molecular Weight LogP Key Feature
This compound Not provided ~299.18 ~2.5* Methyl ester
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 364794-70-7 313.19 2.69 Ethyl ester

*Estimated based on structural analogs.

Substituent Effects on Piperidine and Heterocyclic Rings

Additional substituents on the piperidine or adjacent rings modulate steric and electronic properties:

  • Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate (CAS 1150164-28-5) features a bulky tert-butyl group, which may reduce metabolic degradation in pharmaceuticals .

Table 3: Substituent-Modified Analogs

Compound Name CAS Number Key Substituent Application Insight
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate 1150164-26-3 Cyclopropyl on pyrazole Agrochemical intermediates
Methyl 1-(5-bromopyridin-2-yl)-5-tert-butylpyrazole-4-carboxylate 1150164-28-5 tert-Butyl on pyrazole Pharmaceutical stability

Functional Group Transformations

Replacing the ester with boronic acid or other groups expands utility in cross-coupling reactions:

  • (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS 1536398-19-2, similarity score: 0.68) introduces a boronic acid, enabling Suzuki-Miyaura reactions for biaryl synthesis .

Biological Activity

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications based on recent findings.

  • Molecular Formula : C11H14BrN3O2
  • Molecular Weight : 300.15 g/mol
  • Purity : 98%

The presence of the bromine atom in this compound is notable as it can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as antimicrobial and anticancer properties.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be crucial for its therapeutic effects.
  • Receptor Interaction : It may act on specific receptors, influencing cellular signaling pathways associated with various diseases.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Preliminary data suggest that it exhibits significant inhibitory activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established treatments.

CompoundMIC (μg/mL)Target Pathogen
This compound<1Mycobacterium tuberculosis

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation through modulation of key signaling pathways.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria, with inhibition zones significantly larger than control compounds .
  • Research on Anticancer Effects :
    • In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways, suggesting a mechanism for its anticancer effects .
  • Pharmacokinetic Profiling :
    • Pharmacokinetic studies revealed favorable absorption and distribution characteristics for this compound, indicating its potential for oral administration .

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1H NMR (CDCl3_3, 600 MHz) should show characteristic peaks for the piperidine ring (δ 2.01–2.70 ppm, m), ester methyl (δ 3.74 ppm, s), and bromopyridine aromatic protons (δ 8.37 ppm, s) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in stereochemistry or bond lengths .
  • Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+^+ at m/z 314.04 (C12_{12}H14_{14}BrN2_2O2_2) .

How can computational modeling aid in predicting reactivity or binding interactions of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites for functionalization.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes in PROTAC systems) using software like AutoDock Vina. For example, the piperidine-4-carboxylate moiety may engage in hydrogen bonding with catalytic residues .
  • MD simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) using GROMACS .

How should researchers address discrepancies between experimental data and expected results during characterization?

Advanced Research Question

  • NMR anomalies : If splitting patterns deviate (e.g., unexpected multiplicity in piperidine protons), verify sample purity via HPLC or repeat reaction under inert atmosphere to exclude oxidation.
  • Crystallization failures : Screen alternative solvent systems (e.g., dichloromethane/hexane) or use seeding techniques. SHELXD/SHELXE pipelines can resolve twinning or disorder in crystals .
  • Mass spec mismatches : Re-examine synthetic steps for unintended substitutions (e.g., bromide loss) using isotopic pattern analysis .

What are the applications of this compound in medicinal chemistry or chemical biology?

Basic Research Question
The compound serves as a versatile intermediate:

  • PROTAC development : It is used to synthesize degraders targeting disease-relevant proteins (e.g., kinases), leveraging its piperidine-carboxylate group for linker functionalization .
  • Peptide mimetics : The bromopyridine moiety facilitates click chemistry (e.g., Suzuki coupling) for bioconjugation .

How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Advanced Research Question

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic bromopyridine reactions.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress.
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

What safety and handling protocols are essential for this compound?

Basic Research Question

  • Storage : Keep at –20°C under inert gas (Ar/N2_2) to prevent ester hydrolysis.
  • PPE : Use nitrile gloves and safety goggles; avoid inhalation of fine powders.
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

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